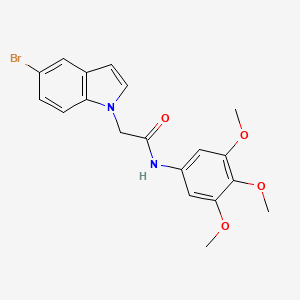![molecular formula C20H17N3O2S B11000333 N-(1H-indol-6-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11000333.png)
N-(1H-indol-6-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1H-indol-6-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide” is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is of interest due to its potential pharmacological properties and its unique structural features that combine an indole moiety with a thiazole ring and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1H-indol-6-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Moiety: Starting from an appropriate precursor, such as an aniline derivative, the indole ring can be synthesized through Fischer indole synthesis.
Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone.
Coupling Reactions: The indole and thiazole intermediates can be coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions could target the thiazole ring or the acetamide group, potentially leading to the formation of thiazolidine or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole moiety could yield oxindole derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole and thiazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(1H-indol-6-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide” would depend on its specific biological target. Potential mechanisms could involve:
Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of enzymes involved in key metabolic processes.
DNA Intercalation: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as tryptophan, serotonin, and indomethacin.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir.
Methoxyphenyl Derivatives: Compounds such as anisole and methoxybenzene.
Properties
Molecular Formula |
C20H17N3O2S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C20H17N3O2S/c1-25-17-4-2-3-14(9-17)20-23-16(12-26-20)11-19(24)22-15-6-5-13-7-8-21-18(13)10-15/h2-10,12,21H,11H2,1H3,(H,22,24) |
InChI Key |
ZGZZUBBNZODAMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


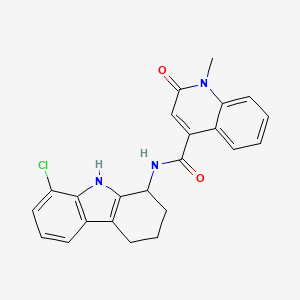
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11000262.png)
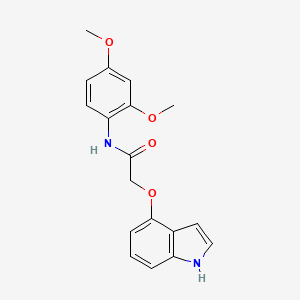
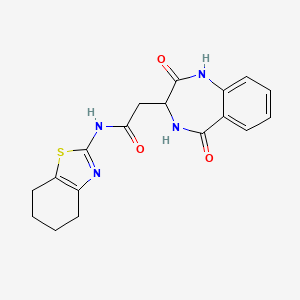
![1-(3-Chloro-4-methoxyphenyl)-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11000279.png)
![4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide](/img/structure/B11000281.png)
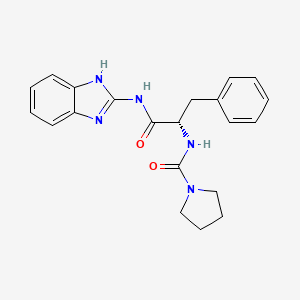
![N-(3-acetamidophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11000293.png)
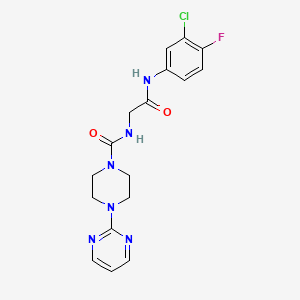
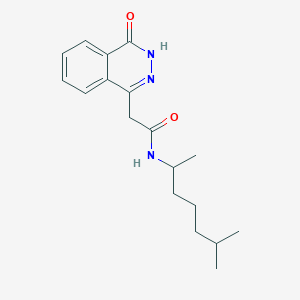
![N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B11000321.png)
![1-methyl-N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-1H-indole-6-carboxamide](/img/structure/B11000324.png)
![3-(6-chloro-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11000325.png)
